molecular formula C11H24N2O2 B1472121 (R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1218943-99-7

(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B1472121
CAS No.: 1218943-99-7
M. Wt: 216.32 g/mol
InChI Key: OTSWUUVDIYKZTD-QMMMGPOBSA-N
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Description

“(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” (CAS: 1218943-99-7) is a chiral carbamate derivative characterized by a tert-butyl carbamate group and a branched 2-amino-3,3-dimethyl-butyl chain. Its molecular weight is 216.32 g/mol, with a purity of 96% . The tert-butyl group confers steric protection to the carbamate moiety, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., methyl or ethyl carbamates) .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3,3-dimethylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWUUVDIYKZTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, also known as (R)-tert-butyl carbamate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₄N₂O₂
  • Molecular Weight : 216.32 g/mol
  • Functional Groups : Amino group, carbamic acid moiety, tert-butyl ester functional group
  • Chirality : Exists as two enantiomers, (R) and (S), with distinct biological activities.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the central nervous system (CNS). Studies suggest that this compound can modulate receptor activity, potentially enhancing synaptic transmission and exhibiting neuroprotective effects under certain conditions. The interaction mechanisms often focus on how this compound influences various neurotransmitter receptors.

Neurotransmitter Interaction

Research indicates that this compound may influence pathways related to cognitive function and mood regulation. It has been studied for its effects on neurotransmitter systems such as serotonin and dopamine .

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant activity. This property is significant for preventing oxidative stress in biological systems, which is linked to various neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

  • Cognitive Enhancement : A study found that this compound improved cognitive performance in animal models by enhancing synaptic plasticity.
  • Neuroprotection : Research indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
  • Enzyme Inhibition : It has been utilized as a scaffold for synthesizing inhibitors targeting enzymes involved in metabolic diseases, indicating its versatility in drug design.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-3,3-dimethylbutyric acidChiral center at C2; amino groupDifferent enantiomer with potentially different activity
N,N-DiethylglycineContains ethyl groups instead of tert-butylUsed in different biochemical pathways
(S)-2-Amino-4-methylpentanoic acidLonger carbon chainExhibits different pharmacological profiles

The distinct stereochemistry and functional groups of this compound enhance its interaction with biological systems compared to these similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous carbamate derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester Branched dimethyl-butyl chain; R-configuration; tert-butyl carbamate 216.32 High steric protection; moderate purity (96%); discontinued commercially
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate Cyclobutyl substituent; hydroxyl and ketone groups; amino-oxo functionality ~241.33 (C₁₃H₂₃NO₃) Enhanced polarity due to hydroxyl/ketone groups; potential for hydrogen bonding
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate 2R,3R stereochemistry; hydroxyl and amino groups on butanoate backbone ~189 (estimated) Dual hydrogen-bonding sites; stereospecific interactions in biological systems
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride Hydrochloride salt; 2R,3S stereochemistry ~223.75 (C₉H₁₉ClN₂O₂) Improved aqueous solubility due to salt form; altered stereochemical activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Piperidine ring; ethylamino side chain; tertiary amine 243.35 (C₁₂H₂₅N₃O₂) Rigid piperidine scaffold; potential for enhanced receptor binding
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester Cyclobutyl ring with acetyl and dimethyl groups; mixed S,R stereochemistry 241.33 (C₁₃H₂₃NO₃) Lipophilic acetyl group; stereochemical complexity impacting selectivity

Key Comparisons

Steric and Stability Effects: The target compound’s tert-butyl carbamate and branched dimethyl chain provide superior steric protection compared to linear analogs (e.g., ethyl carbamates in ), reducing susceptibility to enzymatic or hydrolytic degradation . In contrast, compounds with hydroxyl groups (e.g., tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate) exhibit higher polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

Stereochemical Influence :

  • The R-configuration in the target compound distinguishes it from stereoisomers like the 2R,3S hydrochloride salt (). Such stereochemical variations can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Functional Group Modifications :

  • The piperidine-containing analog () introduces a rigid heterocyclic ring, likely enhancing interactions with hydrophobic pockets in proteins. However, its tertiary amine may reduce basicity compared to the primary amine in the target compound .
  • The cyclobutyl derivatives () demonstrate how ring systems and acetyl groups modulate lipophilicity and conformational flexibility, impacting bioavailability .

Salt Forms and Solubility :

  • The hydrochloride salt () highlights the utility of salt formation to improve aqueous solubility, a property absent in the neutral target compound .

Biological Activity Trends: Historical data () indicate that dimethylcarbamic esters (e.g., the target compound) exhibit stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) than diethyl or diallyl analogs.

Research Findings and Implications

  • Stability vs. Reactivity : The tert-butyl group in the target compound balances stability and reactivity, making it suitable for applications requiring prolonged shelf-life .
  • Stereoselectivity : The R-configuration may offer advantages in asymmetric synthesis or enantioselective biological interactions, though direct activity data are lacking in the evidence .

Preparation Methods

Preparation via Alkyl Phenyl Carbonates

A well-documented method utilizes alkyl phenyl carbonates as electrophilic reagents to selectively prepare mono-carbamates from amino precursors. This method is noted for its simplicity, efficiency, and selectivity.

  • Reagents: Alkyl phenyl carbonate (e.g., tert-butyl phenyl carbonate) reacts with the amino precursor.
  • Conditions: Mild conditions that avoid over-carbamation, typically in organic solvents.
  • Advantages: High selectivity for mono-carbamate formation, good yields, and operational simplicity.

This method is exemplified in the preparation of related compounds such as (2-Aminoethyl)carbamic acid tert-butyl ester, which shares mechanistic similarities with the target compound.

Industrial-Scale Preparation: Neutral Reagents and Optimized Conditions

Recent advances, particularly from patent literature, reveal improved industrial methods focusing on the synthesis of tert-butyl carbamate derivatives with enhanced yield and purity by using reagents in their neutral forms rather than as salts.

  • Key Insight: Using neutral forms of the amino and carbamoyl reagents avoids increased viscosity and solidification issues seen with salt forms, facilitating better stirring and reaction control.
  • Reaction Mixture: The reaction is performed in organic solvents such as acetonitrile, dimethylformamide, or cyclic ethers (e.g., tetrahydrofuran).
  • Base Addition: After mixing reagents, a base such as a tertiary amine (triethylamine, diisopropylethylamine) or aromatic amine (pyridine derivatives) is added to promote carbamate formation.
  • Molar Ratios: Optimal molar ratios of reagents range from 1:0.95 to 1:1.35, with a preferred ratio near 1:1.05 for balanced reactivity and yield.
  • Concentration: Reagent concentrations are maintained between 15% and 40% (w/v) to ensure manageable viscosity and efficient reaction kinetics.
  • Temperature: The reaction is typically carried out at moderate temperatures (~60 °C) to optimize reaction rate without compromising stereochemical integrity.

This approach leads to higher yields (~93%) and purity compared to previous methods that required strict control of reagent addition order and large excesses of base.

Solvent and Base Selection

The choice of solvent and base critically affects the reaction outcome:

Parameter Preferred Options Notes
Organic Solvent Acetonitrile, N,N-dimethylformamide, 1,4-dioxane, THF, methyl tert-butyl ether, C1-C4 alcohols Solvents chosen for solubility and reaction control
Base Tertiary amines (triethylamine, diisopropylethylamine), aromatic amines (pyridine, methylpyridine derivatives) Facilitate deprotonation and carbamate formation
Molar Ratio (A:B) 1:0.95 to 1:1.35, ideally 1:1.05 Ensures stoichiometric balance for complete reaction
Concentration (w/v) 15% to 40% Balances reactant solubility and manageable viscosity

Reaction Mechanism and Process Notes

  • The reaction proceeds via nucleophilic attack of the amino group on the carbamoyl electrophile, forming the carbamate linkage.
  • Use of neutral reagents reduces side reactions and polymerization that can occur with salt forms.
  • The base neutralizes the by-products and drives the reaction to completion.
  • Avoiding excessive base prevents formation of undesired salts and maintains product purity.

Comparative Data Table of Preparation Conditions

Method Reagents Used Solvent(s) Base Used Temp (°C) Yield (%) Purity (%) Notes
Alkyl Phenyl Carbonate Method tert-Butyl phenyl carbonate + amine Organic solvents (varied) Not always required Ambient High High Simple, selective for mono-carbamates
Neutral Reagents Industrial Neutral amino and carbamoyl compounds Acetonitrile, DMF, THF Tertiary or aromatic amines ~60 ~93 High Avoids viscosity issues, single-step, scalable
Salt Form Reagents (Prior Art) Salt forms of reagents Acetonitrile + triethylamine Triethylamine (excess) ~60 ~85 Moderate Solidification issues, complex control required

Research Findings and Industrial Relevance

  • The discovery that neutral reagent forms improve reaction conditions and yield represents a significant advancement for industrial synthesis of carbamate derivatives.
  • This method reduces the need for large excesses of base and complex addition protocols, simplifying scale-up.
  • The compound prepared by these methods serves as a key intermediate in the synthesis of anticoagulant drugs such as Edoxaban, highlighting its pharmaceutical importance.
  • The control of stereochemistry is maintained throughout the process, ensuring the (R)-enantiomer is obtained with high enantiomeric excess.

Q & A

Q. Table 1: Synthetic Parameters for Optimized Yield

StepSolventTemp (°C)CatalystYield (%)Purity (%)
Boc ProtectionDCM25DMAP8595
Chiral ResolutionTHF0L-Tartaric Acid7899 (R)
Final DeprotectionHCl/EtOAc10-9098
Data synthesized from

Q. Table 2: Predicted vs. Experimental ADME Properties

ParameterPredicted (SwissADME)Experimental (Microsomes)
logP2.42.6
TPSA (Ų)5862
Hepatic t1/2_{1/2} (min)4538
Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

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